molecular formula C11H8F3NO2 B6231489 methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate CAS No. 1352905-52-2

methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate

Cat. No.: B6231489
CAS No.: 1352905-52-2
M. Wt: 243.2
InChI Key:
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Description

Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
  • Methyl 5-(trifluoromethyl)-1H-indole-4-carboxylate
  • Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate

Uniqueness

Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the indole ring influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1352905-52-2

Molecular Formula

C11H8F3NO2

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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